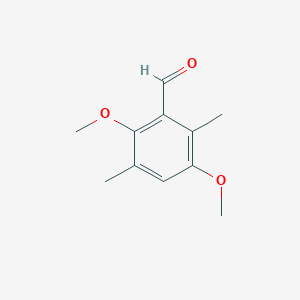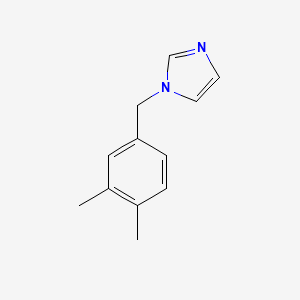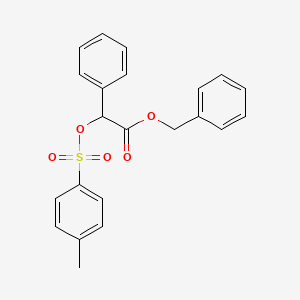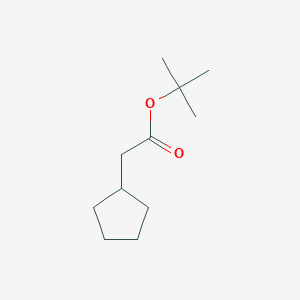
Tert-butyl 2-cyclopentylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-cyclopentylacetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is particularly noted for its fruity and floral aroma, making it a valuable ingredient in perfumes and cosmetic products.
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyclopentylacetate can be synthesized through the esterification reaction between tert-butyl alcohol and cyclopentylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. Flow microreactors are often employed to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste generation .
化学反应分析
Types of Reactions
Tert-butyl 2-cyclopentylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tert-butyl alcohol and cyclopentylacetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: tert-Butyl alcohol and cyclopentylacetic acid.
Transesterification: A different ester and alcohol.
Reduction: Cyclopentylmethanol and tert-butyl alcohol.
科学研究应用
Tert-butyl 2-cyclopentylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to fragrance compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
作用机制
The mechanism of action of Tert-butyl 2-cyclopentylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family .
相似化合物的比较
Similar Compounds
tert-Butyl acetate: Another ester with a similar structure but different aromatic properties.
Cyclopentyl acetate: Lacks the tert-butyl group, resulting in different chemical and physical properties.
tert-Butyl isobutyrate: Similar in structure but with a different alkyl group attached to the ester.
Uniqueness
Tert-butyl 2-cyclopentylacetate is unique due to its combination of the tert-butyl and cyclopentyl groups, which impart distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry, where specific scent characteristics are highly sought after .
属性
CAS 编号 |
88931-75-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
tert-butyl 2-cyclopentylacetate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI 键 |
KWOUWJQXSRDGDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1CCCC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
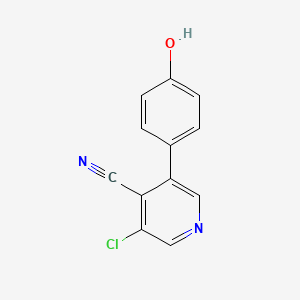
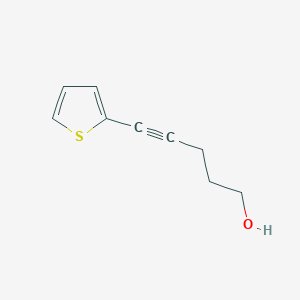
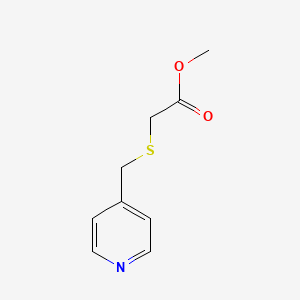
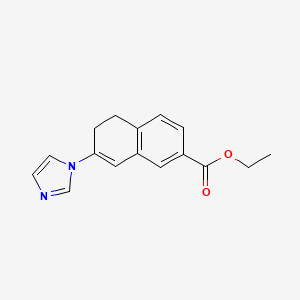
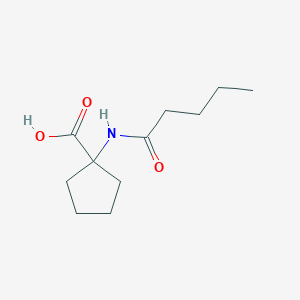
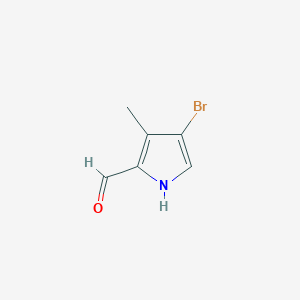
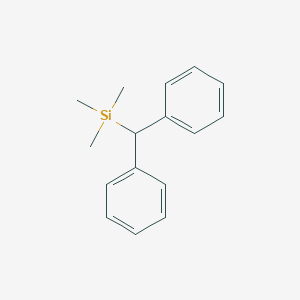
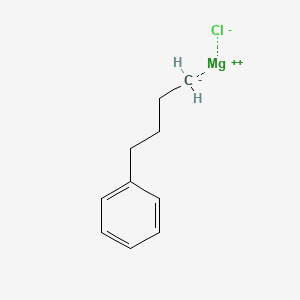
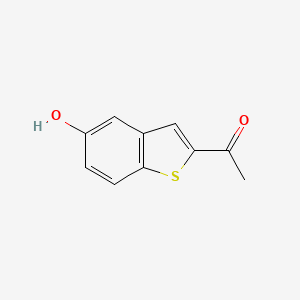
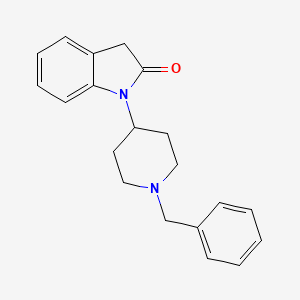
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)
